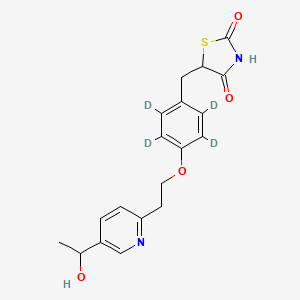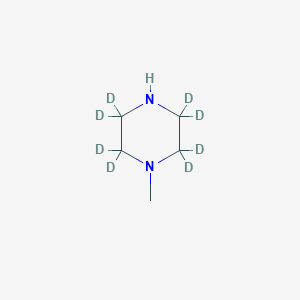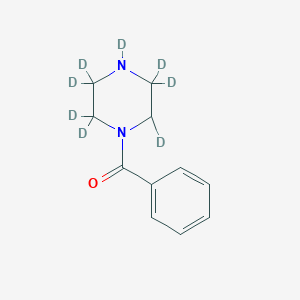
Eszopiclone D8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eszopiclone D8 is a deuterated form of eszopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. Eszopiclone is the active S(+)-enantiomer of zopiclone, belonging to the class of drugs known as cyclopyrrolones. The deuterated form, this compound, is chemically similar but contains eight deuterium atoms, which can influence its pharmacokinetic properties.
Applications De Recherche Scientifique
Eszopiclone D8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium incorporation on chemical properties.
Biology: Investigated for its potential effects on biological systems, particularly in understanding metabolic pathways.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic benefits in treating insomnia and other sleep disorders.
Industry: Utilized in the development of new pharmaceutical formulations and as a tool in drug metabolism studies.
Mécanisme D'action
Target of Action
Eszopiclone D8, also known as Eszopiclone, primarily targets the GABA receptor complexes . These receptors are located near benzodiazepine receptors and play a crucial role in the central nervous system by mediating inhibitory neurotransmission .
Mode of Action
It is believed to exert its effects by binding to the gaba receptor complexes at binding sites located near benzodiazepine receptors . This interaction is thought to potentiate the effects of GABA, leading to increased inhibitory effects, which may explain its hypnotic and sedative effects .
Biochemical Pathways
Eszopiclone’s action on the GABA receptor complexes affects various biochemical pathways. It has been found to modulate GABA-A (or GABAA) receptor subunits 1, 3 . Furthermore, it has been shown to potentiate α1β2γ3 receptors with equal potency to α1β2γ2, but with a 1.5-fold reduction in efficacy .
Pharmacokinetics
Eszopiclone is metabolized mainly by Cytochrome P450-3A (CYP3A) isoforms . The mean half-life in healthy nonelderly individuals is 6.1 hours, which is prolonged in the elderly, in patients with hepatic insufficiency, and by coadministration of CYP3A inhibitors . This longer half-life compared to other commonly used hypnotics may translate into improved efficacy in enhancing sleep maintenance .
Result of Action
Eszopiclone’s action results in improved sleep quality in patients with insomnia . It consistently improves sleep maintenance relative to placebo, based on measures of shortened wake time after sleep onset, and prolonged total sleep time . It may also produce residual sedation and impairment of driving performance in the initial morning waking hours .
Action Environment
The action, efficacy, and stability of Eszopiclone can be influenced by various environmental factors. Caution should be used when administering eszopiclone to patients with compromised respiratory function . Furthermore, the efficacy of eszopiclone can be affected by the patient’s health status, such as age, liver function, and the presence of other medications .
Safety and Hazards
Eszopiclone may cause a severe allergic reaction . Some people using this medicine have engaged in activity while not fully awake and later had no memory of it . Serious injury or death could occur if you walk or drive while you are not fully awake . It may also cause serious side effects such as anxiety, depression, aggression, agitation, memory problems, unusual thoughts or behavior, thoughts of hurting yourself, or confusion, hallucinations .
Analyse Biochimique
Biochemical Properties
Eszopiclone D8 plays a significant role in biochemical reactions by interacting with gamma-aminobutyric acid (GABA) receptors in the brain. It binds to the GABA-A receptor complexes at binding sites located near benzodiazepine receptors, which enhances the inhibitory effects of GABA and promotes sedation and sleep . The primary biomolecules it interacts with include the GABA-A receptor subunits, particularly the alpha-1, alpha-2, and alpha-3 subunits . These interactions result in the modulation of chloride ion channels, leading to hyperpolarization of neuronal membranes and a decrease in neuronal excitability.
Cellular Effects
This compound influences various types of cells and cellular processes, particularly in the central nervous system. It affects cell function by enhancing GABAergic neurotransmission, which leads to increased inhibitory signaling in the brain . This modulation of cell signaling pathways results in sedative and hypnotic effects. Additionally, this compound can impact gene expression related to GABA receptor subunits and other proteins involved in synaptic transmission . It also influences cellular metabolism by altering the balance of excitatory and inhibitory neurotransmitters.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the GABA-A receptor complex. By binding to these receptors, this compound enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain . This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. This compound does not directly activate the GABA-A receptors but modulates their response to GABA, resulting in its sedative and hypnotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and a relatively long half-life, which contributes to its sustained effects on sleep architecture . Over time, this compound maintains its efficacy in promoting sleep and reducing sleep latency. Prolonged use may lead to tolerance and a decrease in its effectiveness. Studies have shown that this compound can improve sleep spindles and memory consolidation in schizophrenia patients .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively promotes sleep and reduces sleep latency without significant adverse effects . At higher doses, this compound can cause sedation, motor impairment, and other toxic effects. Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally enhance the sedative effects but increases the risk of adverse reactions .
Metabolic Pathways
This compound is primarily metabolized in the liver through oxidation and demethylation pathways involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2E1 . The major metabolites include S-desmethylzopiclone and zopiclone-N-oxide, which are largely inactive. The incorporation of deuterium atoms in this compound can slow down the rate of metabolism, leading to prolonged drug action and reduced formation of potentially toxic metabolites .
Transport and Distribution
This compound is rapidly absorbed following oral administration and achieves peak plasma concentrations within approximately one hour . It is weakly bound to plasma proteins (52-59%) and has a volume of distribution of about 89.9 liters . The compound is distributed throughout the central nervous system, where it exerts its pharmacological effects. The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature, allowing it to cross the blood-brain barrier effectively.
Subcellular Localization
This compound primarily localizes to the synaptic membranes of neurons in the brain, where it interacts with GABA-A receptors . Its activity is concentrated in regions involved in sleep regulation, such as the thalamus and cortex. The subcellular localization of this compound is influenced by its binding to GABA-A receptor subunits and its modulation of chloride ion channels. This targeting to specific neuronal compartments is essential for its sedative and hypnotic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Eszopiclone D8 involves the incorporation of deuterium atoms into the eszopiclone molecule. One common method is the catalytic hydrogenation of eszopiclone in the presence of deuterium gas. The process typically involves:
Starting Material: Eszopiclone
Catalyst: Palladium on carbon (Pd/C)
Deuterium Source: Deuterium gas (D2)
Solvent: Ethanol or another suitable solvent
Reaction Conditions: The reaction is carried out under a deuterium atmosphere at elevated pressure and temperature to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: To accommodate the increased volume of reactants.
Continuous Flow Systems: For efficient and consistent production.
Quality Control: Rigorous testing to ensure the correct incorporation of deuterium atoms and the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Eszopiclone D8 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of halogenated or alkylated derivatives.
Comparaison Avec Des Composés Similaires
Zopiclone: The racemic mixture of which eszopiclone is the active S(+)-enantiomer.
Zolpidem: Another nonbenzodiazepine hypnotic agent used for the treatment of insomnia.
Zaleplon: A pyrazolopyrimidine derivative with similar hypnotic properties.
Uniqueness of Eszopiclone D8:
Deuterium Incorporation: The presence of deuterium atoms in this compound can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterpart.
Enhanced Stability: Deuterium atoms can reduce the rate of metabolic degradation, potentially leading to longer-lasting effects.
This compound represents a unique and valuable compound in both scientific research and therapeutic applications, offering insights into the effects of deuterium incorporation on drug properties and efficacy.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Eszopiclone D8 involves the incorporation of eight deuterium atoms into the molecular structure of Eszopiclone, which is a nonbenzodiazepine hypnotic agent. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Eszopiclone", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Protection of the amine group of Eszopiclone using a suitable protecting group such as Boc or Fmoc", "Step 2: Deuteration of the protected Eszopiclone using deuterated reagents and solvents such as deuterated lithium aluminum hydride (LiAlD4) or deuterated methanol (CD3OD)", "Step 3: Deprotection of the amine group to obtain Eszopiclone D8", "Step 4: Purification of the product using standard techniques such as column chromatography or recrystallization" ] } | |
Numéro CAS |
1093385-24-0 |
Formule moléculaire |
C17H9D8ClN6O3 |
Poids moléculaire |
396.86 |
Apparence |
White Solid |
melting_point |
197-200 °C |
Pureté |
0.95 |
Numéros CAS associés |
138729-47-2 (unlabelled) |
Synonymes |
[(9S)-8-(5-Chloropyridin-2-yl)-7-oxo-2,5,8-triazabicyclo[4.3.0]nona-1,3,5-trien-9-yl]4-methylpiperazine-d8-1-carboxylate; Lunesta-d8; (S)-zopiclone-d8 |
Étiquette |
Zopiclone Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


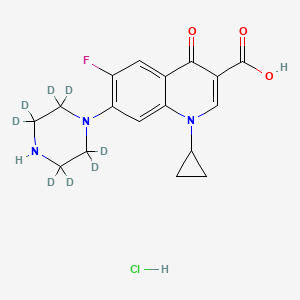
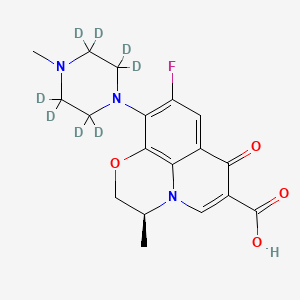
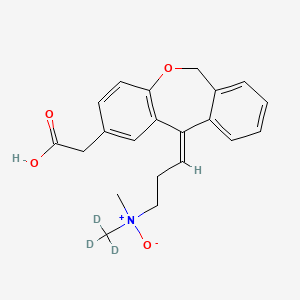
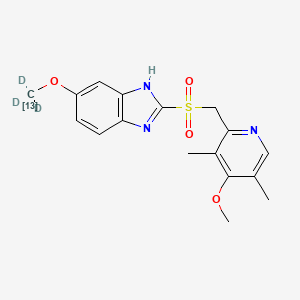
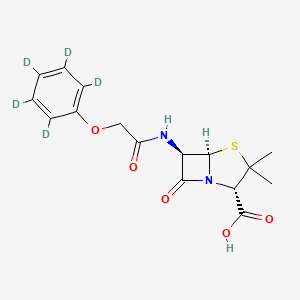
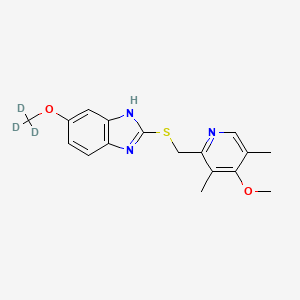
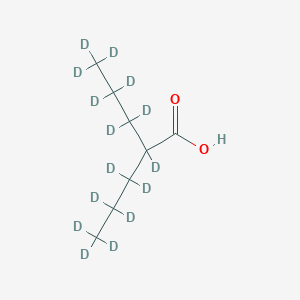
![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)
